

Spectroscopic Profile of 3-Methylphthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylphthalic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylphthalic acid**. Due to the limited availability of published experimental spectra for **3-Methylphthalic acid**, this document presents a detailed analysis of its closely related isomer, 4-Methylphthalic acid, as an illustrative example. The guide includes summarized quantitative data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Data Presentation: 4-Methylphthalic Acid

As a proxy for **3-Methylphthalic acid**, the spectroscopic data for its isomer, 4-Methylphthalic acid, is presented below. It is crucial to note that while structurally similar, the spectral characteristics will differ due to the different substitution pattern on the aromatic ring.

¹H NMR (Proton Nuclear Magnetic Resonance) Data for 4-Methylphthalic Acid[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	d	1H	Aromatic H
~7.7	s	1H	Aromatic H
~7.3	d	1H	Aromatic H
~2.4	s	3H	-CH ₃
~13.0	br s	2H	-COOH

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for 4-Methylphthalic Acid[2]

Chemical Shift (δ) ppm	Assignment
~168	-COOH
~145	Aromatic C-CH ₃
~135	Aromatic C-COOH
~132	Aromatic CH
~130	Aromatic CH
~129	Aromatic C-COOH
~128	Aromatic CH
~21	-CH ₃

Solvent: DMSO-d₆[2]

IR (Infrared) Spectroscopy Data for 4-Methylphthalic Anhydride[3]

The IR data for the anhydride is often informative for the parent acid's functional groups.

Wavenumber (cm ⁻¹)	Description of Vibration
~3100-3000	Aromatic C-H Stretch
~2950-2850	Aliphatic C-H Stretch (-CH ₃)
~1850 & ~1770	C=O Stretch (Anhydride, symmetric & asymmetric)
~1600-1450	Aromatic C=C Bending

Mass Spectrometry (MS) Data for 4-Methylphthalic Anhydride[4]

m/z	Interpretation
162	[M] ⁺ (Molecular Ion)
118	[M - CO ₂] ⁺
90	[M - CO ₂ - CO] ⁺
64	C ₅ H ₄ ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

2. ^1H NMR Acquisition:

- The instrument is typically a 400 MHz or higher field spectrometer.
- A standard one-pulse sequence is used.
- Key parameters to set include the spectral width (e.g., -2 to 14 ppm), the number of scans (typically 8 to 64 for good signal-to-noise), and a relaxation delay of 1-5 seconds.

3. ^{13}C NMR Acquisition:

- The same sample and instrument are used.
- A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.
- A wider spectral width is required (e.g., 0 to 200 ppm).
- A larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically necessary due to the low natural abundance and longer relaxation times of ^{13}C nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):[\[3\]](#)

- Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., acetone or methylene chloride).[\[3\]](#)
- Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[\[3\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[3\]](#)

2. Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.

- Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

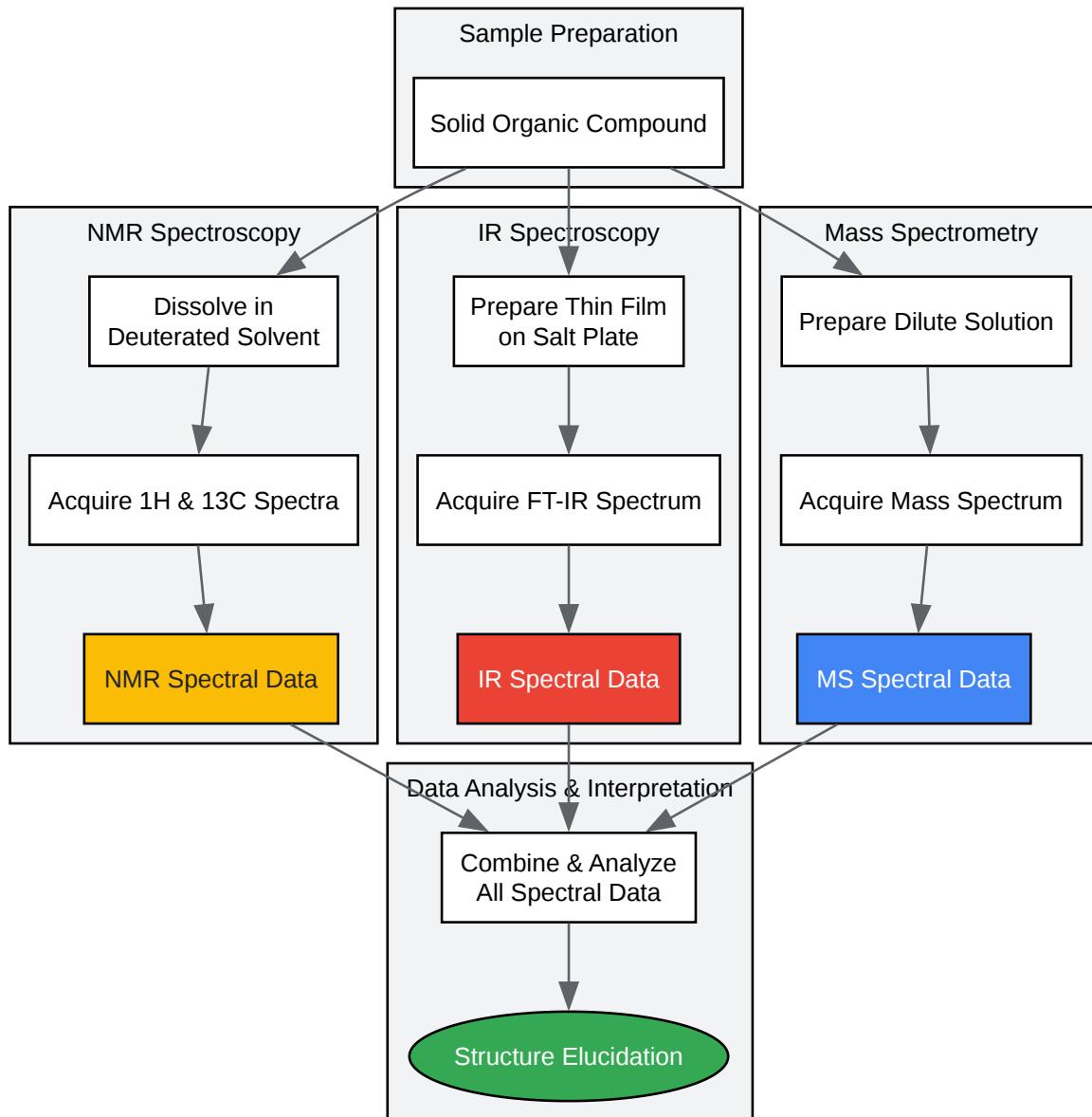
- Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Further dilute an aliquot of this stock solution to a final concentration in the low $\mu\text{g/mL}$ to ng/mL range.
- If the sample is not readily soluble, a solvent system compatible with the chosen ionization technique must be used.

2. Data Acquisition (using Electrospray Ionization - ESI):

- The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- ESI is a soft ionization technique that typically generates the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode or the deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode. For carboxylic acids, negative ion mode is often preferred.
- The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- A full scan mass spectrum is acquired to determine the molecular weight.
- Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to fragmentation to aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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